molecular formula C16H14F3NO2 B8784404 N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide

N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide

Cat. No. B8784404
M. Wt: 309.28 g/mol
InChI Key: ACJIDGKIFXDEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F3NO2 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO2/c1-22-14-5-3-2-4-12(14)10-20-15(21)11-6-8-13(9-7-11)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

ACJIDGKIFXDEJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.7 g of 4-(trifluoromethyl)benzoic acid and 4.0 g of 2-methoxybenzylamide were dissolved in 100 ml N,N-dimethylformamide, and 4.8 ml diethyl cyanophosphonate and 4.2 ml triethylamine were added under ice-cooling. The reaction mixture was stirred at room temperature for 16 hours, then poured into ice-water and extracted with ethyl acetate. The organic layer was successively washed with 1N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and the solvent was evapoarated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (2:1), 8.7 g of N1-(2-methoxybenzyl)-4-(trifluoromethyl)benzamide was obtained.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
2-methoxybenzylamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.